4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile

Medicinal Chemistry Physicochemical Property ADME Prediction

4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile is a heterocyclic building block belonging to the pyrido[3,2-b][1,4]oxazine class, a scaffold described as 'practically unknown' prior to its first systematic synthesis in 2006. The compound features a fused pyridine-oxazine bicycle with a methyl substituent at the 4-position and a nitrile group at the 7-position (C9H9N3O, MW 175.19 g/mol, XLogP3 0.8).

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 912569-63-2
Cat. No. B1358574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile
CAS912569-63-2
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCN1CCOC2=C1N=CC(=C2)C#N
InChIInChI=1S/C9H9N3O/c1-12-2-3-13-8-4-7(5-10)6-11-9(8)12/h4,6H,2-3H2,1H3
InChIKeyVLSVLSBIHZDQTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile (CAS 912569-63-2): Core Scaffold Identity for Procurement Decisions


4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile is a heterocyclic building block belonging to the pyrido[3,2-b][1,4]oxazine class, a scaffold described as 'practically unknown' prior to its first systematic synthesis in 2006 [1]. The compound features a fused pyridine-oxazine bicycle with a methyl substituent at the 4-position and a nitrile group at the 7-position (C9H9N3O, MW 175.19 g/mol, XLogP3 0.8) [2]. It is commercially available as a research intermediate, typically at 97% purity, and cataloged under the Maybridge building block collection .

Why 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile Cannot Be Replaced by Other Pyrido-Oxazine Analogs


The pyrido[3,2-b][1,4]oxazine scaffold is regioisomerically distinct from the well-known pyrido[4,3-b][1,4]oxazine system, and synthetic methods for benzoxazines are not transferable to this heterocycle [1]. Substitution at the 4-position (N-methyl) eliminates the hydrogen-bond donor capacity present in the des-methyl analog (3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile, CAS 34945-66-9), altering both physicochemical properties and potential binding interactions [2]. The nitrile at position 7 provides a synthetic handle for further elaboration (e.g., conversion to carboxylic acid, amide, or tetrazole) that is absent in the 7-unsubstituted or 7-bromo analogs, making direct substitution with a non-nitrile analog impossible without reprocessing the entire synthetic route [3].

Quantitative Differentiation Evidence for 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile (CAS 912569-63-2)


Hydrogen Bond Donor Count: N-Methyl vs. Des-Methyl Analog Comparison

The 4-methyl substitution on the oxazine nitrogen eliminates the sole hydrogen bond donor (HBD) present in the des-methyl analog 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile (CAS 34945-66-9). The target compound has an HBD count of 0, whereas the des-methyl analog has an HBD count of 1 [1][2]. This difference directly impacts membrane permeability predictions and central nervous system multiparameter optimization (CNS MPO) scores.

Medicinal Chemistry Physicochemical Property ADME Prediction

Lipophilicity Modulation: XLogP3 Comparison of N-Methyl vs. Des-Methyl Pyrido-Oxazine-7-carbonitriles

N-Methylation at the 4-position increases the calculated partition coefficient by 0.2 log units relative to the des-methyl analog. The target compound has an XLogP3 of 0.8, compared to 0.6 for 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile [1][2]. This modest lipophilicity shift can influence protein binding, metabolic stability, and off-target promiscuity risks.

Lipophilicity Drug Design Physicochemical Profiling

Molecular Weight Differentiation: Impact of N-Methyl Substitution on Fragment-Like vs. Lead-Like Classification

The target compound (MW 175.19) sits at the boundary between fragment-like (MW < 250) and lead-like chemical space, while the des-methyl analog (MW 161.16) is 14 Da lighter [1][2]. The 7-nitrile,4-methyl substitution pattern provides a higher fraction of sp3 carbon (Fsp3) compared to fully aromatic bicyclic nitriles of similar molecular weight, which is a relevant consideration for libraries targeting clinical attrition reduction.

Fragment-Based Drug Discovery Lead-Likeness Building Block Selection

Synthetic Accessibility: Regioisomeric Purity Guaranteed via Established One-Pot Protocol

The pyrido[3,2-b][1,4]oxazine ring system is structurally distinct from the more common pyrido[4,3-b][1,4]oxazine regioisomer, and generic benzoxazine synthetic methods fail for this scaffold [1]. The Henry et al. (2006) Tetrahedron paper established that condensation of 2-acetamido-3-hydroxypyridine with 2-chloroacrylonitrile provides exclusive access to pyrido[3,2-b][1,4]oxazine-2-carbonitrile derivatives in a one-pot operation, avoiding the isomeric mixtures that plague naive synthetic approaches [1]. The commercial material (97% purity, Thermo Scientific Maybridge) is supplied with verified identity via CAS registry and InChI Key, ensuring that procurement yields the correct regioisomer and not the pyrido[4,3-b] isomer .

Synthetic Chemistry Process Chemistry Building Block Quality

Topological Polar Surface Area: Consistency Across N-Methyl and Des-Methyl Analogs Confirms Favorable Permeability Window

Both the target compound and its des-methyl analog share an identical topological polar surface area (TPSA) of 49.2 Ų [1][2]. This value falls well within the accepted threshold for oral bioavailability (<140 Ų) and CNS penetration (<90 Ų), and the invariance of TPSA upon N-methylation indicates that the permeability advantage gained from HBD elimination (Evidence Item 1) is not offset by an increase in polar surface area.

CNS Drug Design Permeability Physicochemical Property

Nitrile as Synthetic Diversification Handle vs. Non-Nitrile 7-Position Analogs

The 7-carbonitrile group enables direct diversification to carboxylic acid (hydrolysis), amide (partial hydrolysis), tetrazole (click chemistry), or amine (reduction) derivatives, whereas the 7-bromo analog (7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, benchchem-listed) requires transition metal-catalyzed cross-coupling for diversification [1]. The nitrile also serves as a non-classical bioisostere for carbonyl and halogen substituents, offering a distinct electronic profile (σₚ = 0.66 for CN vs. 0.23 for Br) that influences both target engagement and metabolic stability [1][2].

Parallel Synthesis Medicinal Chemistry Library Design

Recommended Research and Industrial Application Scenarios for 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile (CAS 912569-63-2)


CNS Penetrant Library Design Leveraging Zero-HBD Pyrido-Oxazine Core

When constructing a fragment- or lead-like screening library with CNS MPO compliance as a design objective, the target compound provides a zero-HBD, TPSA 49.2 Ų scaffold that is regioisomerically verified [1]. The N-methyl substitution eliminates the hydrogen bond donor present in the des-methyl analog (HBD = 1), while maintaining identical TPSA, producing a measurable advantage in predicted CNS permeability profiles [2]. This compound should be prioritized over the des-methyl analog (34945-66-9) in any library where passive blood-brain barrier penetration is a key selection criterion [2].

Late-Stage Diversification Hub for Parallel SAR Exploration

The 7-carbonitrile functionality enables derivatization to carboxylic acids, primary amides, tetrazoles, and aminomethyl analogs using standard medicinal chemistry transformations (hydrolysis, cycloaddition, reduction) without specialized equipment [1]. This compound serves as a single procurement that supports the synthesis of multiple 7-position variants, in contrast to the 7-bromo analog that requires Pd-catalyzed cross-coupling for each diversification step [1]. For contract research organizations or medicinal chemistry groups optimizing lead series, this reduces procurement complexity and ensures consistent core scaffold integrity across analogs [1].

Scaffold-Hopping from Benzoxazine to Pyrido[3,2-b]oxazine in Kinase Inhibitor Programs

The pyrido[3,2-b][1,4]oxazine scaffold has been described in patent literature as a core structure for Raf kinase and LRRK2 inhibitor programs [1]. The 4-methyl-7-carbonitrile substitution pattern on this scaffold offers distinct electronic properties (nitrile σₚ = 0.66) compared to the 7-carboxylic acid analog (σₚ = 0.45), which can modulate hinge-binding interactions in kinase ATP sites [2][3]. Procurement of this specific substitution pattern enables structure-activity relationship studies at the solvent-exposed region of kinase inhibitors, where nitrile substitution has been shown to improve selectivity profiles relative to carboxylic acid or unsubstituted analogs [3].

Regioisomer-Sensitive Biological Assay Validation Standard

Because the pyrido[3,2-b][1,4]oxazine scaffold is regioisomeric with the well-known pyrido[4,3-b][1,4]oxazine system, biological assays that depend on specific nitrogen atom positioning are vulnerable to misinterpretation if the wrong isomer is used [1]. The commercial availability of this compound with verified identity (CAS 912569-63-2, InChI Key VLSVLSBIHZDQTF-UHFFFAOYSA-N, 97% purity) makes it suitable as an authenticated reference standard for regioisomer-sensitive target engagement assays [2]. Procurement from a traceable source (Thermo Scientific Maybridge) provides documentation trail integrity that is essential for patent filing and regulatory submission contexts [2].

Quote Request

Request a Quote for 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.